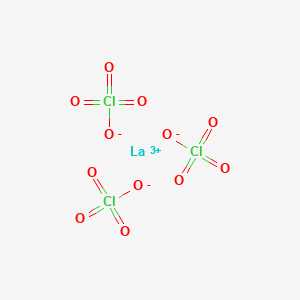![molecular formula C14H12N2O3 B079375 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid CAS No. 200417-47-6](/img/structure/B79375.png)
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid, also known as 2-Methyl-4-picolinoylaminobenzoic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and pyridine, and it has been found to have a range of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Additionally, this compound has been found to bind to certain receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid has been found to have a range of interesting biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Additionally, this compound has been found to bind to certain receptors in the brain, which could have implications for the treatment of neurological disorders. Some studies have also suggested that this compound may have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid in lab experiments is its well-established synthesis method. This compound can be produced in large quantities using standard laboratory techniques, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret some of the results.
Future Directions
There are several potential future directions for research on 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid. Some of the areas where this compound could be studied include cancer research, drug discovery, and neuroscience. In cancer research, this compound could be further investigated for its potential as a cancer therapy. In drug discovery, this compound could be used as a starting point for the development of new drugs that target specific enzymes or receptors in the body. In neuroscience, this compound could be studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid is a promising chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research. Its well-established synthesis method and documented effects make it a useful tool for lab experiments, although its mechanism of action is not fully understood. There are several potential future directions for research on this compound, including cancer research, drug discovery, and neuroscience.
Synthesis Methods
The synthesis of 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid involves the reaction of 4-methyl-2-pyridinamine with 2-chlorobenzoic acid in the presence of a base catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for research purposes.
Scientific Research Applications
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where this compound has been studied include cancer research, drug discovery, and neuroscience.
properties
CAS RN |
200417-47-6 |
|---|---|
Product Name |
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid |
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(4-methylpyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
WKOWTLQKRGLXNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)










![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
